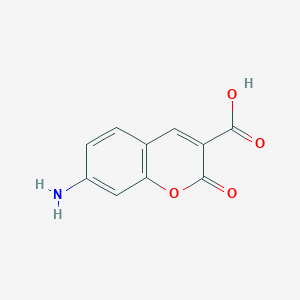
2-Ethenyl-1-methoxy-4-nitrobenzene
概要
説明
2-Ethenyl-1-methoxy-4-nitrobenzene is an organic compound that belongs to the group of electron-deficient olefins. . This compound is characterized by the presence of an ethenyl group, a methoxy group, and a nitro group attached to a benzene ring.
作用機序
- In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Target of Action
Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution . The specific targets would depend on the exact biological or chemical context in which this compound is being used.
Mode of Action
The mode of action of 2-Ethenyl-1-methoxy-4-nitrobenzene could be similar to other benzene derivatives, which typically undergo electrophilic aromatic substitution . This is a two-step process:
Biochemical Pathways
It’s known that benzene derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution . The downstream effects would depend on the specific targets and biological context.
生化学分析
Biochemical Properties
The role of 2-Ethenyl-1-methoxy-4-nitrobenzene in biochemical reactions is not well-documented. It’s structurally similar to styrene, which is known to undergo electrophilic aromatic substitution
Cellular Effects
The cellular effects of this compound are not well-studied. Based on its structural similarity to styrene, it may influence cell function through its interactions with various cellular processes
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-methoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-methoxy-4-vinylbenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. For example, the Friedel-Crafts acylation followed by nitration and subsequent reduction steps can be employed to introduce the necessary functional groups onto the benzene ring . These methods are optimized for large-scale production to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Ethenyl-1-methoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like bromine in the presence of iron bromide (FeBr3) for bromination, or nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, such as 2-chloro-1-methoxy-4-nitrobenzene from chlorination reactions .
科学的研究の応用
2-Ethenyl-1-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
類似化合物との比較
Similar Compounds
1-Methoxy-4-nitrobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
4-Nitrostyrene: Similar structure but without the methoxy group, affecting its electronic properties and reactivity.
2-Chloro-1-methoxy-4-nitrobenzene: A chlorinated derivative that exhibits different reactivity due to the presence of the chlorine atom.
Uniqueness
2-Ethenyl-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct electronic properties and reactivity patterns. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields of research .
特性
IUPAC Name |
2-ethenyl-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVZBAJBYXTMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609683 | |
| Record name | 2-Ethenyl-1-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103851-61-2 | |
| Record name | 2-Ethenyl-1-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3,3,3-Trifluoropropyl)sulfanyl]benzene](/img/structure/B3045176.png)



-](/img/structure/B3045186.png)
![Tert-butyl 4',6'-dihydrospiro[cyclopropane-1,7'-pyrazolo[4,3-C]pyridine]-5'(2'H)-carboxylate](/img/structure/B3045187.png)





![4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-](/img/structure/B3045196.png)


